
Ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology
Méthodes De Préparation
The synthesis of ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate typically involves the iodination of the corresponding isoindole derivative. One common method involves the reaction of 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as acetic acid or methanol .
Analyse Des Réactions Chimiques
Ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form the corresponding N-oxide derivative using oxidizing agents like m-chloroperbenzoic acid.
Applications De Recherche Scientifique
Ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate can be compared with other similar compounds such as:
Ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate: Lacks the iodine atom, making it less reactive in substitution reactions.
Ethyl 3-bromo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Ethyl 3-chloro-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate:
Propriétés
Formule moléculaire |
C11H14INO2 |
|---|---|
Poids moléculaire |
319.14 g/mol |
Nom IUPAC |
ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate |
InChI |
InChI=1S/C11H14INO2/c1-2-15-11(14)9-7-5-3-4-6-8(7)10(12)13-9/h13H,2-6H2,1H3 |
Clé InChI |
KWVSJOVJZLMWGQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2CCCCC2=C(N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12947003.png)
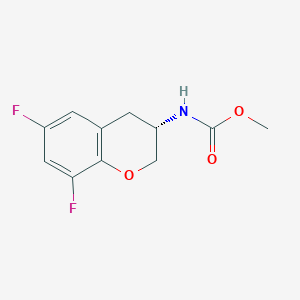
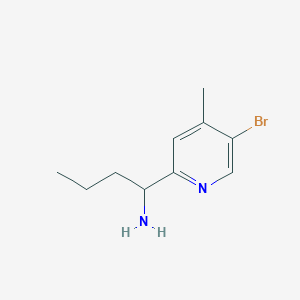
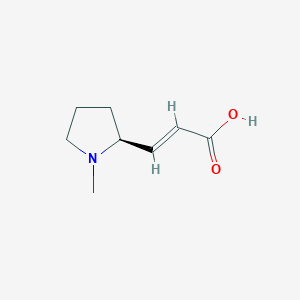


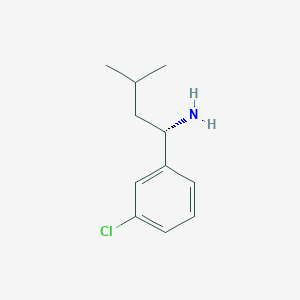
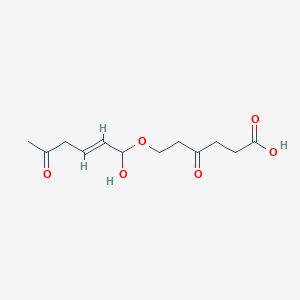

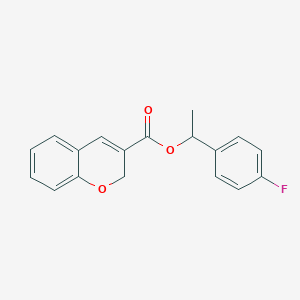
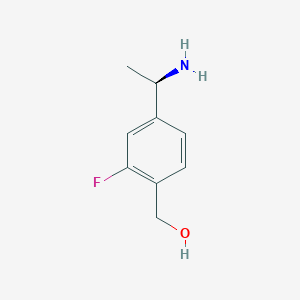
![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)
![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)

